BenchChemオンラインストアへようこそ!

Benzyl 2,4-dioxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate

PHD Inhibition mPTP Inhibition Structure-Activity Relationship

The target compound (CAS 1219970-04-3) is a spirocyclic small molecule built on the 1,3,8-triazaspiro[4.5]decane-2,4-dione core, featuring an N-1 phenyl group and an N-8 benzyl carbamate (Cbz) protecting moiety. This scaffold is a validated pharmacophore in two distinct biological mechanisms: pan-inhibition of hypoxia-inducible factor prolyl hydroxylases (HIF PHD1-3) for anemia , and selective inhibition of the F1/FO-ATP synthase c subunit to prevent pathological opening of the mitochondrial permeability transition pore (mPTP) in reperfusion injury.

Molecular Formula C21H21N3O4
Molecular Weight 379.4 g/mol
CAS No. 1219970-04-3
Cat. No. B1374393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 2,4-dioxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate
CAS1219970-04-3
Molecular FormulaC21H21N3O4
Molecular Weight379.4 g/mol
Structural Identifiers
SMILESC1CN(CCC12C(=O)NC(=O)N2C3=CC=CC=C3)C(=O)OCC4=CC=CC=C4
InChIInChI=1S/C21H21N3O4/c25-18-21(24(19(26)22-18)17-9-5-2-6-10-17)11-13-23(14-12-21)20(27)28-15-16-7-3-1-4-8-16/h1-10H,11-15H2,(H,22,25,26)
InChIKeyJZFWCVIMFWUOAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 2,4-Dioxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate: Core Scaffold and Procurement Profile


The target compound (CAS 1219970-04-3) is a spirocyclic small molecule built on the 1,3,8-triazaspiro[4.5]decane-2,4-dione core, featuring an N-1 phenyl group and an N-8 benzyl carbamate (Cbz) protecting moiety . This scaffold is a validated pharmacophore in two distinct biological mechanisms: pan-inhibition of hypoxia-inducible factor prolyl hydroxylases (HIF PHD1-3) for anemia [1], and selective inhibition of the F1/FO-ATP synthase c subunit to prevent pathological opening of the mitochondrial permeability transition pore (mPTP) in reperfusion injury [2]. Its commercial availability from certified vendors with defined purity specifications positions it as an accessible starting point for medicinal chemistry and chemical biology studies .

Why Close Analogs of Benzyl 2,4-Dioxo-1-phenyl-1,3,8-triazaspiro[4.5]decane Cannot Be Interchanged


Interchangeability is precluded by the radical impact of minor structural perturbations on biological target engagement and selectivity. Within this scaffold, the presence and nature of the N-1 phenyl substitution is a critical determinant of potency [1], while the incorporation of a single methyl group at the N-3 position can enantioselectively shift selectivity between PLD1 and PLD2 isoforms by over 230-fold [2]. The N-8 protecting group (e.g., Cbz vs. Boc) is not inert; it dictates the compound's chemical stability, orthogonal reactivity in multi-step synthesis, and, in prodrug strategies, pharmacokinetic profile [3]. These steep SAR landscapes mean that replacing the target compound with a des-phenyl, N-3-methyl, or Boc-protected analog will not yield a functionally equivalent or predictably comparable result in an assay or synthetic pathway.

Quantitative Differentiation of Benzyl 2,4-Dioxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate from Core Analogs


N-1 Phenyl Substitution: Requirement for Potency vs. Des-Phenyl Analog

The N-1 phenyl group on the target compound is a strict structural requirement for potent biological activity within this chemical class. In the landmark publication establishing this scaffold as pan-PHD inhibitors for anemia treatment, the active pharmacophore is explicitly the 1,3,8-triazaspiro[4.5]decane-2,4-dione core with N-1 aryl substitution [1]. The des-phenyl analog, benzyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate (CAS 28121-73-5), lacks this key group and is primarily cited as a generic synthetic intermediate rather than a bioactive molecule . Selection of the target compound over the des-phenyl analog is therefore mandatory for any experiment aiming to replicate or build upon the published pharmacology of the series.

PHD Inhibition mPTP Inhibition Structure-Activity Relationship

Absence of N-3 Methyl Substitution Avoids Enantiospecific PLD1 Activity vs. N-3 Methyl Analog

The intentional absence of a methyl substituent at the N-3 position in the target compound is a critical determinant of its selectivity profile. In a closely related series, the incorporation of a single methyl group onto the core scaffold was shown to dramatically increase PLD1 inhibitory activity in an enantiospecific manner, with the (S)-enantiomer enhancing potency by >230-fold compared to the (R) [1]. The target compound, lacking this N-3 methyl, avoids this activation pathway and is expected to maintain a PLD2-preferring or pan-inhibitory profile characteristic of the unsubstituted core, as seen with the clinical probe ML298 [1]. The comparator benzyl 3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate (CAS 170465-16-4) would introduce a confounding PLD1 gain-of-function, making it unsuitable for studies requiring isoform selectivity [2].

Phospholipase D Isoform Selectivity Cancer Invasion

N-8 Cbz Protection Provides Orthogonal Stability vs. Boc-Protected Analog

The N-8 benzyl carbamate (Cbz) protecting group on the target compound offers orthogonal chemical stability compared to the common tert-butyl carbamate (Boc) analog (CAS 1815591-36-6). The Cbz group is stable under acidic conditions that readily cleave a Boc group, yet it is removed under neutral conditions via hydrogenolysis [1]. This orthogonality is essential for multi-step synthetic strategies where the core's acid-labile hydantoin ring must be preserved. In contrast, the Boc analog would deprotect under identical acidic conditions, leading to unwanted side reactions . This is supported by patent literature in which N-8 Cbz is the preferred intermediate for synthesizing final drug candidates, enabling late-stage functionalization that would be impossible with a Boc-protected alternative [2].

Synthetic Chemistry Protecting Group Strategy Orthogonal Deprotection

Key Application Scenarios for Benzyl 2,4-Dioxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate Based on Differential Evidence


Dual-Mechanism Probe for Hypoxia and Mitochondrial Permeability Transition Research

This compound serves as a unique dual-purpose chemical probe. Its validated 1,3,8-triazaspiro[4.5]decane-2,4-dione core is pharmacologically active against two distinct targets relevant to ischemia-reperfusion injury: the HIF-PHD pathway for anemia [1] and the F1/FO-ATP synthase c subunit for mPTP opening [2]. When used in cellular models of oxygen-glucose deprivation, the compound can simultaneously stabilize HIF-α and inhibit mPTP opening, allowing researchers to dissect the interplay between these two protective pathways. This dual activity is not achievable with a Boc analog, which would be unsuitable for long-term cell culture assays requiring stable compound concentrations, nor with a des-phenyl analog that lacks biological activity.

Orthogonal Deprotection Strategy for Late-Stage Diversification in Drug Discovery

In medicinal chemistry campaigns aimed at exploring the SAR of the N-8 position, this compound is the optimal advanced intermediate. The N-8 Cbz group provides orthogonal protection to the acid-labile hydantoin core, as supported by established protecting group chemistry [1]. After divergent synthesis on other parts of the molecule under acidic conditions, the Cbz group can be selectively removed under neutral hydrogenolysis conditions to yield a free amine, a versatile handle for amide coupling or sulfonamide formation. This two-step diversification is not possible with the Boc analog, which would deprotect prematurely during acid-mediated transformations, rendering the synthetic route non-viable.

Generation of PLD2-Selective Inhibitors for Glioblastoma Invasion Studies

The target compound's lack of an N-3 methyl group positions it as a direct synthetic precursor to PLD2-selective inhibitors. SAR studies on the core scaffold have demonstrated that N-3 methylation triggers a massive, enantiospecific gain in PLD1 activity (>230-fold) [1]. Starting from the target compound ensures that any new derivative remains in the PLD2-preferring chemical space, thereby avoiding the introduction of confounding PLD1 inhibition. Researchers can utilize this compound to generate focused libraries for screening against invasive migration in glioblastoma, where PLD2 activity is specifically implicated [1].

Quote Request

Request a Quote for Benzyl 2,4-dioxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.